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An In-Depth Technical Guide to NODAGA Derivatives in PET Imaging

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Introduction to NODAGA in PET Imaging

Positron Emission Tomography (PET) has revolutionized molecular imaging, providing a non-invasive window into physiological and pathological processes at the molecular level. The development of targeted radiopharmaceuticals is central to the power of PET, and the choice of chelator for radiometal-based PET imaging agents is a critical determinant of their success. NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) has emerged as a highly versatile and advantageous bifunctional chelator for a range of medically relevant radionuclides, particularly Gallium-68 (68Ga) and Copper-64 (64Cu).[1]

NODAGA's core 1,4,7-triazacyclononane (NOTA) structure provides a pre-organized cavity that is well-suited for complexing trivalent metal ions like Ga³+.[2] The addition of a glutaric acid arm provides a reactive handle for conjugation to biomolecules without significantly compromising the chelating properties of the macrocycle. This bifunctional nature allows for the stable incorporation of a PET isotope into a targeting molecule, such as a peptide or antibody, creating a targeted radiopharmaceutical.[3]

Compared to the more traditional chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), NODAGA offers several key advantages. Notably, it often allows for faster and more efficient radiolabeling under milder conditions, such as at room temperature and neutral pH.[1][4] This is particularly beneficial when working with sensitive biomolecules that may be degraded by the high temperatures often required for DOTA labeling.[5] Furthermore,



NODAGA-conjugated radiopharmaceuticals can exhibit improved in vivo stability and favorable pharmacokinetic profiles, leading to enhanced tumor-to-background ratios in PET images.[3]

This technical guide provides a comprehensive overview of NODAGA derivatives in PET imaging, with a focus on their synthesis, radiolabeling, and preclinical evaluation. Detailed experimental protocols, quantitative data summaries, and illustrative diagrams are included to support researchers and scientists in the development and application of these promising imaging agents.

Chemical Structure and Conjugation Chemistry

The utility of NODAGA in creating targeted radiopharmaceuticals lies in its bifunctional design. The core macrocyclic structure firmly chelates the radiometal, while the glutaric acid linker provides a carboxylic acid group that can be activated for conjugation to biomolecules. The most common activation strategy involves the formation of an N-hydroxysuccinimide (NHS) ester, creating NODAGA-NHS.[2] This activated ester readily reacts with primary amines, such as the N-terminus of a peptide or the ε -amino group of a lysine residue, to form a stable amide bond.[5]

Caption: General workflow for the conjugation of NODAGA-NHS to a biomolecule.

Radiolabeling with PET Isotopes

A key advantage of NODAGA is its efficient chelation of various PET radionuclides under mild conditions. The most commonly used isotopes are ⁶⁸Ga and ⁶⁴Cu.

Gallium-68 Labeling

Gallium-68 is a generator-produced positron emitter with a convenient half-life of 68 minutes, making it ideal for imaging biological processes with rapid kinetics.[6] Radiolabeling of NODAGA-conjugates with ⁶⁸Ga is typically a straightforward and rapid process.

Caption: A typical workflow for the radiolabeling of a NODAGA-conjugate with ⁶⁸Ga.

Copper-64 Labeling

Copper-64, with its longer half-life of 12.7 hours, is suitable for imaging biological processes with slower kinetics, such as antibody trafficking.[5] NODAGA is also an excellent chelator for



⁶⁴Cu, forming stable complexes. The labeling process is generally performed at room temperature.

Applications of NODAGA Derivatives in PET Imaging

The versatility of NODAGA has led to the development of a wide range of targeted PET imaging agents. Some prominent examples include:

- Integrin ανβ3 Imaging: NODAGA-conjugated RGD (Arginine-Glycine-Aspartic acid) peptides are used to image integrin ανβ3 expression, a key biomarker of angiogenesis and inflammation.[3][7]
- Prostate Cancer Imaging: NODAGA has been conjugated to PSMA (Prostate-Specific Membrane Antigen) targeting ligands for the imaging of prostate cancer.[8][9]
- Neuroendocrine Tumor Imaging: Somatostatin receptor antagonists conjugated to NODAGA, such as ⁶⁸Ga-NODAGA-JR11, have shown high sensitivity in detecting neuroendocrine tumors.
- GLP-1 Receptor Imaging: NODAGA-Exendin-4 is a promising tracer for imaging glucagon-like peptide-1 (GLP-1) receptors, with applications in imaging insulinomas and β-cell mass.
 [10][11]

Quantitative Data Summary

The following tables summarize key quantitative data for various NODAGA derivatives, facilitating comparison of their properties.

Table 1: Radiolabeling and Stability of NODAGA Derivatives



Radiotr acer	Radionu clide	Precurs or Amount (µg)	Reactio n Temp. (°C)	Reactio n Time (min)	Radioch emical Purity (%)	In Vitro Stability (Human Serum, 1h) (%)	Referen ce
[⁶⁸ Ga]Ga - NODAG A-RGD	⁶⁸ Ga	10-50	Room Temp	5	>96	>95	[12]
[68Ga]Ga - NODAG A- Pamidron ic Acid	⁶⁸ Ga	~2.5	>60	15	>90	Not Reported	[4]
[⁶⁴ Cu]Cu- NODAG A-PSMA	⁶⁴ Cu	Not Specified	Not Specified	Not Specified	Not Specified	>95 (in vivo)	[8]
[⁶⁴ Cu]Cu- NODAG A-RGD- BBN	⁶⁴ Cu	Not Specified	Optimize d	Not Specified	>99	96	[13][14]
[⁶⁸ Ga]Ga - NODAG A- Exendin- 4	⁶⁸ Ga	Not Specified	Not Specified	Not Specified	Not Specified	Not Reported	[10][11]

Table 2: In Vitro and In Vivo Performance of NODAGA Derivatives



Radiotrac er	Target	Cell Line	IC50 (nM)	Tumor Uptake (%ID/g)	Time Point (h)	Referenc e
[⁶⁸ Ga]Ga- NODAGA- RGD	Integrin αvβ3	M21 (human melanoma)	4.7 ± 1.6	~3.5	1	[12]
[⁶⁴ Cu]Cu- NOTA/NO DAGA- Bombesin	GRPR	PC-3 (prostate cancer)	< 3	4.07 ± 0.51	1	[2][15]
[⁶⁴ Cu]Cu- NODAGA- PSMA-IgG	PSMA	CWR22Rv 1 (prostate cancer)	Not Reported	18.7 ± 4.7	48	[16]
[⁶⁴ Cu]Cu- NODAGA- RGD-BBN	Integrin & GRPR	PC3 (prostate cancer)	Not Reported	~6	4	[13][14]
[¹⁷⁷ Lu]Lu- NODAGA- PEG2- RM26	GRPR	PC-3 (prostate cancer)	Not Reported	~10	1	[17]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of NODAGA-based radiopharmaceuticals.

Protocol 1: Conjugation of NODAGA-NHS to a Peptide

- · Peptide of interest with a primary amine.
- NODAGA-NHS ester.
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).



- 0.1 M Sodium Bicarbonate Buffer or Sodium Borate Buffer (pH 8.3-8.5).
- Purification supplies (e.g., size-exclusion chromatography column like a PD-10 desalting column, or an HPLC system).[8]

- Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate or borate buffer (pH 8.3-8.5) to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) which would compete in the reaction.[8]
- NODAGA-NHS Solution Preparation: Immediately before use, dissolve the NODAGA-NHS
 ester in a small volume of anhydrous DMF or DMSO to a concentration of 10 mg/mL. The
 NHS ester is susceptible to hydrolysis, so use anhydrous solvents and prepare the solution
 fresh.[8]
- Conjugation Reaction: While gently vortexing the peptide solution, slowly add the dissolved NODAGA-NHS ester. A starting point of a 5- to 20-fold molar excess of the NHS ester to the peptide is recommended. The optimal ratio may need to be determined empirically.[8]
- Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
- Purification: Remove unreacted NODAGA-NHS and byproducts using size-exclusion chromatography (e.g., a PD-10 column) or reversed-phase HPLC.
- Characterization: Confirm the successful conjugation and determine the purity of the NODAGA-peptide conjugate using analytical HPLC and mass spectrometry.

Protocol 2: Radiolabeling of NODAGA-Peptide with ⁶⁸Ga

- ⁶⁸Ge/⁶⁸Ga generator.
- 0.1 M HCl for elution.
- NODAGA-peptide conjugate.



- Sodium acetate buffer (0.5 M, pH 4.0-4.5).
- Sterile reaction vial.
- Heating block.
- C18 Sep-Pak cartridge for purification.
- Ethanol and sterile water for cartridge pre-conditioning.
- Quality control system (e.g., radio-TLC or radio-HPLC).

- ⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain [⁶⁸Ga]GaCl₃.
- Reaction Mixture Preparation: In a sterile reaction vial, add the purified NODAGA-peptide conjugate (typically 10-50 μg). Add sodium acetate buffer to adjust the pH of the final reaction mixture to 3.5-4.5.[8]
- Radiolabeling: Add the [68Ga]GaCl₃ eluate to the reaction vial. Incubate the mixture for 5-15 minutes. Depending on the specific conjugate, heating to 60-95°C may improve radiochemical yield, though many NODAGA conjugates label efficiently at room temperature.
 [4]
- Purification: After incubation, purify the radiolabeled peptide to remove unchelated ⁶⁸Ga. This
 is commonly done using a C18 Sep-Pak cartridge.
 - Pre-condition the C18 cartridge with ethanol followed by sterile water.
 - Load the reaction mixture onto the cartridge. The [68Ga]Ga-NODAGA-peptide will be retained, while unbound 68Ga will pass through.
 - Wash the cartridge with sterile water.
 - Elute the final product from the cartridge with a small volume of ethanol, followed by sterile saline to formulate for injection.



 Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be >95%.[16]

Protocol 3: In Vitro Stability Assay

Materials:

- Purified radiolabeled NODAGA-peptide.
- · Human serum.
- Phosphate-buffered saline (PBS), pH 7.4.
- Incubator at 37°C.
- Radio-TLC or radio-HPLC system.

Procedure:

- Add a small volume of the purified radiolabeled NODAGA-peptide to an equal volume of human serum or PBS in a microcentrifuge tube.
- Incubate the mixture at 37°C.
- At various time points (e.g., 30, 60, 120, and 240 minutes), take an aliquot of the mixture.
- To precipitate serum proteins, add an equal volume of ethanol or acetonitrile to the aliquot, vortex, and centrifuge.
- Analyze the supernatant by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled peptide remaining.[18]

Protocol 4: Cell Uptake and Internalization Assay

- Target-positive and target-negative cell lines.
- · Cell culture medium.



- Radiolabeled NODAGA-peptide.
- Binding buffer (e.g., serum-free medium with 1% BSA).
- Acid wash buffer (e.g., 0.2 M glycine in saline, pH 2.5) to differentiate surface-bound from internalized radioactivity.
- Cell lysis buffer (e.g., 1 M NaOH).
- · Gamma counter.

- Seed cells in multi-well plates and allow them to adhere overnight.
- · Wash the cells with binding buffer.
- Add the radiolabeled NODAGA-peptide (at a known concentration and activity) to the wells
 and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes). For blocking
 experiments, add a large excess of the non-radiolabeled peptide to a parallel set of wells
 before adding the radiotracer to determine specific uptake.
- After incubation, remove the radioactive medium and wash the cells with ice-cold binding buffer.
- To measure internalized activity, add the acid wash buffer to the cells and incubate for 5-10 minutes on ice to strip surface-bound radioactivity. Collect this fraction (surface-bound).
- Lyse the cells with lysis buffer and collect the lysate (internalized fraction).
- Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
- Calculate the percentage of added radioactivity that is surface-bound and internalized.

Protocol 5: In Vivo Biodistribution Study



- Tumor-bearing animal model (e.g., mice with xenografts).
- Radiolabeled NODAGA-peptide.
- Anesthesia.
- Syringes for injection and standards.
- Dissection tools.
- Tared tubes for organ collection.
- · Gamma counter.

- Anesthetize the animals.
- Inject a known amount of the radiolabeled NODAGA-peptide intravenously (typically via the tail vein).
- At predetermined time points post-injection (e.g., 1, 2, 4, and 24 hours), euthanize a cohort of animals.
- Dissect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
- · Weigh the collected tissues.
- Measure the radioactivity in each tissue sample, along with standards of the injected dose, using a gamma counter.
- Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).[15][19]

Conclusion



NODAGA and its derivatives have established themselves as a powerful class of bifunctional chelators for the development of PET radiopharmaceuticals. Their favorable radiolabeling characteristics, coupled with the ability to create stable and high-contrast imaging agents, have driven their application across a wide range of research and clinical areas. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of NODAGA chemistry in advancing the field of molecular imaging. As our understanding of disease-specific biomarkers continues to grow, the versatility of NODAGA will undoubtedly lead to the development of novel and impactful PET tracers for improved diagnosis, patient stratification, and monitoring of therapeutic response.

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